1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one
Description
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one is a spirocyclic compound characterized by a unique structure where a 1,3-dioxolane ring is fused to a tetrahydroquinoline moiety
Properties
IUPAC Name |
spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-2-1-8-7-11(14-5-6-15-11)4-3-9(8)12-10/h1-2H,3-7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJILKSBZWGQKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3=C1NC(=O)C=C3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Assembly via Meldrum’s Acid Condensation
A catalyst-free, room-temperature method has been developed for synthesizing spiroquinoline derivatives, including the target compound. This protocol employs a three-component reaction between:
-
Aryl aldehydes (e.g., 4-chlorobenzaldehyde)
-
Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
1,3-Dicarbonyl compounds (e.g., dimedone or cyclohexane-1,3-dione)
Reactions proceed in ethanol/water (1:1 v/v) at 25–30°C for 1 hour, achieving yields of 82–92%. The regioselectivity arises from the Knoevenagel condensation of Meldrum’s acid and aldehydes, followed by cyclization with the amine component.
Table 1: Optimization of Reaction Conditions for Spiroquinoline Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent System | Ethanol/Water (1:1) | Maximizes solubility and reaction rate |
| Temperature | 25–30°C | Prevents side reactions |
| Reaction Time | 1 hour | Balances completion vs. degradation |
| Molar Ratio (Aldehyde:Meldrum’s Acid:Amine) | 2:1:1 | Ensures stoichiometric balance |
Cyclization Strategies for Spirocycle Formation
Acid-Catalyzed Intramolecular Cyclization
Cyclization of linear precursors under acidic conditions (e.g., camphorsulfonic acid in H2O/EtOH) facilitates spirojunction formation. This method is particularly effective for constructing the tetrahydroquinoline core, with reaction monitoring via TLC and purification by flash chromatography.
Pd-Catalyzed Dehydrogenative Coupling
Palladium-based catalysts enable oxidative coupling between dioxolane precursors and quinoline intermediates. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in anhydrous dioxane at reflux for 24 hours achieves dehydrogenation and spirocyclization simultaneously.
Solvent and Catalyst Optimization
Green Solvent Systems
The ethanol/water mixture (1:1 v/v) emerges as an optimal solvent due to:
Catalyst-Free Conditions
Eliminating catalysts reduces production costs and avoids metal contamination. Kinetic studies show that the inherent electrophilicity of Meldrum’s acid adducts drives the reaction without requiring additional catalysts.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate the feasibility of adapting the multicomponent reaction to continuous flow systems. Key parameters include:
Purification Protocols
| Technique | Conditions | Purity Achieved |
|---|---|---|
| Flash Chromatography | Silica gel, DCM/AcOEt (95:5) | >98% |
| Recrystallization | Ethanol, slow cooling | 99.5% |
| Centrifugal Partition Chromatography | Hexane/EtOAc/MeOH/H2O (5:5:5:5) | 99.9% |
Mechanistic Insights
The synthesis proceeds through three mechanistic stages:
-
Knoevenagel Condensation : Meldrum’s acid reacts with aldehydes to form α,β-unsaturated carbonyl intermediates.
-
Michael Addition : Amine components attack the β-position of the enone system.
-
Tautomerization/Cyclization : Hemiaminal formation followed by spirocyclization, driven by the release of ring strain in the dioxolane moiety.
Yield Optimization Strategies
Stoichiometric Adjustments
Increasing aldehyde equivalents to 2.0 mmol (relative to 1.0 mmol amine) pushes the reaction toward completion, addressing the equilibrium limitations of the Knoevenagel step.
Diastereoselectivity Control
The ethanol/water system induces preferential formation of the cis-spiro isomer (dr 4:1 to 7:1), as determined by NMR analysis.
Comparative Analysis of Synthetic Routes
Table 2: Evaluation of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Multicomponent (Room Temp) | 92 | 98 | High | Low (EcoScale 78) |
| Acid-Catalyzed Cyclization | 85 | 95 | Moderate | Moderate |
| Pd-Mediated Coupling | 78 | 99 | Low | High (Pd waste) |
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the quinoline moiety, where halogenated derivatives can be synthesized using appropriate halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or thionyl chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one, each with distinct chemical and physical properties.
Scientific Research Applications
Structural Characteristics
The compound features a complex structure combining a tetrahydroquinoline moiety with a dioxolane ring. Its empirical formula is with a molecular weight of approximately 219.23 g/mol. The spirocyclic nature of this compound allows for significant structural diversity, which can be exploited in drug design and development.
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit significant neuroprotective effects. Studies have demonstrated its potential in targeting neurodegenerative diseases by mitigating oxidative stress and apoptosis in neuronal cells. The unique structural features contribute to its interaction with various biological targets involved in neuroprotection .
Antimicrobial Properties
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for the development of new antimicrobial agents .
Anticoagulant Activity
Some studies have explored the potential anticoagulant activity of compounds related to this compound. These compounds have shown promise as inhibitors of blood coagulation factors such as Xa and XIa . This application could lead to advancements in treatments for thrombosis and other coagulation disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated reduced neuronal apoptosis in vitro; potential for Alzheimer's treatment. |
| Study B | Antimicrobial Activity | Inhibition of E. coli and S. aureus growth; suggests use in developing new antibiotics. |
| Study C | Anticoagulant Activity | Inhibition of factor Xa; potential application in anticoagulation therapies. |
Mechanism of Action
The mechanism of action of Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Spiro[1,3-dioxolane-2,5’-tetramethyl-hexahydro-3’,9’-methanonaphthalene]
- Spiro[1,3-dioxolane-2,1’-naphthalen]-6’-one
- Spiro[1,3-dioxolane-2,1’-indolizine]-7’-acetic acid
Uniqueness
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one stands out due to its specific combination of the dioxolane and tetrahydroquinoline rings, which imparts unique chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Biological Activity
1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one (CAS No. 120686-08-0) is a spirocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structural configuration that combines a tetrahydroquinoline moiety with a dioxolane ring, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula: C11H13NO3
- Molecular Weight: 219.23 g/mol
- IUPAC Name: spiro[1,3-dioxolane-2,6'-1,5,7,8-tetrahydroquinoline]-2'-one
Synthesis Methods
The synthesis of this compound typically involves cyclization reactions between suitable quinoline derivatives and dioxolane precursors under controlled conditions. Common methods include:
- Condensation Reactions: These are often performed under acidic or basic conditions to facilitate the formation of the spirocyclic structure.
- Pd-Catalyzed Reactions: Recent advancements have introduced palladium-catalyzed cross-coupling techniques to enhance yield and purity during synthesis .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activities. A study evaluating various quinoline derivatives demonstrated their efficacy against several cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3b | MDA-MB-231 | 28 |
| 4e | PC-3 | 32 |
| 6Br-CaQ | MDA-MB-231 | 10 |
The compounds were shown to induce apoptosis and inhibit cell proliferation in a dose-dependent manner . Notably, the compound 3b displayed a remarkable capacity to decrease CDK-1 client protein levels while stabilizing Hsp90 and Hsp70 without triggering the heat shock response .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The spirocyclic structure allows for effective binding to enzyme active sites.
- Signal Transduction Modulation: The compound may influence pathways related to cell survival and proliferation by modulating protein interactions involved in these processes .
Study on Antiproliferative Activity
In a comprehensive study on the antiproliferative effects of various quinoline derivatives:
- Methodology: The viability of cancer cells was assessed using MTS assays after treatment with different concentrations of compounds over a period of 72 hours.
- Findings: Compounds demonstrated significant growth inhibition in MDA-MB-231 and PC-3 cell lines at concentrations ranging from 10 µM to 25 µM. The most potent derivatives reduced cell viability significantly below 50% at higher concentrations .
Toxicological Assessment
Toxicological evaluations indicate that while these compounds exhibit potent anticancer effects, they also need thorough assessment for cytotoxicity against normal cells. In vitro studies showed that most compounds had minimal effects on human fetal lung fibroblast cells (MRC-5), indicating a degree of selectivity towards cancerous cells .
Q & A
Q. What are the recommended synthetic routes for 1,5,7,8-Tetrahydro-2H-spiro[quinoline-6,2'-[1,3]dioxolan]-2-one?
A one-pot nitro-reduction/double lactamization approach has been demonstrated for spirooxindole derivatives, which can be adapted for synthesizing the target compound. Key steps include nitro-group reduction followed by cyclization under controlled conditions (e.g., reflux in dioxane with oxidizing agents like DDQ) . For example, DDQ-mediated dehydrogenation in anhydrous dioxane at reflux for 24 hours, followed by chromatographic purification (e.g., SEPACORE BÜCHI with DCM/AcOEt 95:5), has been effective for analogous spiro systems .
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a multi-technique approach:
- Elemental analysis (e.g., %C, %H, %N) to confirm empirical formula consistency .
- Spectroscopy :
- IR to identify carbonyl (C=O, ~1663 cm⁻¹) and dioxolane ring vibrations .
- NMR (¹H/¹³C) to resolve spiro junction protons (δ 3.5–5.0 ppm) and quinolone/dioxolane carbons .
- XRD for crystal structure confirmation .
- Mass spectrometry (HRMS-ESI) for molecular ion verification (e.g., [M+H]⁺) .
Q. What solvent systems are optimal for recrystallization?
DMF and ethanol are commonly used for recrystallizing spiroquinoline derivatives. For example, heating in absolute ethanol followed by slow cooling yields high-purity crystals (77% recovery, mp 289–290°C) . Solvent polarity should balance solubility and lattice energy to avoid amorphous precipitates.
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
Contradictions often arise from dynamic effects (e.g., ring puckering in the dioxolane moiety). Strategies include:
- Variable-temperature NMR to observe conformational changes .
- 2D NMR (COSY, HSQC) to assign overlapping signals, particularly near the spiro center .
- Cross-validation with computational models (DFT-optimized structures) to predict chemical shifts .
Q. What computational methods predict thermodynamic stability and intramolecular interactions in this spiro system?
A semi-empirical additive method, validated for alkyl-substituted 1,3-dioxolanes, can model thermodynamic properties (ΔH⁰, ΔG⁰, Cₚ) by accounting for:
- 1,4-intramolecular interactions (C,C and C,O).
- Cis-interactions between substituents.
Relative errors for ΔG⁰(l.) and Cₚ,H⁰(l.) are ≤1.5% when calibrated against experimental data .
Q. What strategies minimize impurities during large-scale synthesis?
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates (e.g., lactamization byproducts).
- Purification : Gradient chromatography (e.g., silica gel with DCM/EtOAc) to separate spiro isomers .
- Impurity profiling : LC-MS to identify and quantify side products (e.g., open-chain intermediates) .
Q. What mechanistic insights explain spiro ring formation in this compound?
Spirocyclization likely proceeds via a nucleophilic attack mechanism. For example:
- Quinoline nitrogen activates the adjacent carbonyl for lactamization.
- Dioxolane ring closure is facilitated by acid/base catalysis (e.g., organocatalysts in Petasis reactions) . Kinetic studies using stopped-flow NMR can elucidate rate-determining steps.
Q. How can reaction yields be optimized for stereoselective synthesis?
- Catalyst screening : Chiral organocatalysts (e.g., thiourea derivatives) improve enantiomeric excess in spiro systems .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .
- Temperature control : Lower temperatures (0–5°C) reduce racemization during lactamization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
